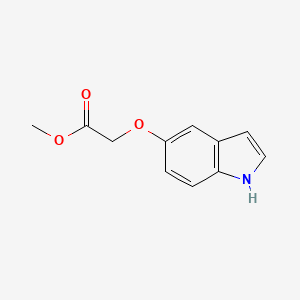

METHYL 2-(1H-INDOL-5-YLOXY)ACETATE

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(1H-indol-5-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHORTGUJAXXVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733046 | |

| Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857261-14-4 | |

| Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 1h Indol 5 Yloxy Acetate and Analogues

Strategic Approaches to Indole (B1671886) Ring Functionalization at the 5-Position

The functionalization of the indole ring, particularly at the C5 position, is a key challenge in the synthesis of many biologically active compounds. The reactivity of the indole ring typically favors substitution at the C3 and C2 positions of the pyrrole (B145914) moiety. nih.gov Therefore, regioselective functionalization of the benzene (B151609) portion of the indole nucleus often requires specific strategies. nih.govresearchgate.net

The construction of the indole nucleus is a foundational step in the synthesis of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE. Several classic and modern methods are available for this purpose, each with its own advantages and limitations. researchgate.net

One of the most prominent methods is the Fischer indole synthesis . numberanalytics.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. numberanalytics.com The choice of substituted phenylhydrazines allows for the introduction of various functionalities onto the benzene ring of the indole. For the synthesis of 5-substituted indoles, a 4-substituted phenylhydrazine would be the logical starting material. The reaction conditions, including the choice of acid catalyst (e.g., HCl, ZnCl2) and solvent (e.g., ethanol, acetic acid), can significantly influence the reaction's yield and scope. numberanalytics.comnumberanalytics.com

Another versatile method is the Bischler-Mohlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of aniline (B41778). nih.gov Mechanistic studies using isotopic labeling have provided insights into the reaction pathway, suggesting the involvement of an imine intermediate. nih.gov

Modern synthetic methods offer alternative routes to the indole core. These can include palladium-catalyzed cyclizations of o-alkynylanilines or other transition-metal-catalyzed processes that allow for the construction of highly functionalized indoles under mild conditions. organic-chemistry.orgresearchgate.net For instance, gold-catalyzed reactions of alkynes have emerged as a powerful strategy for building the indole framework. researchgate.net

The selection of a specific synthetic route to the indole core often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the process.

Once the indole core is established, or if a suitable precursor like 5-hydroxyindole (B134679) is available, the next critical step is the introduction of the oxyacetate group at the 5-position. This is typically achieved through an O-alkylation reaction.

The reaction generally involves the deprotonation of the hydroxyl group of 5-hydroxyindole with a suitable base to form a more nucleophilic phenoxide. This is followed by the addition of a methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate, which acts as the electrophile.

General Reaction Scheme:

5-Hydroxyindole + Base → 5-Indoloxide anion

5-Indoloxide anion + Halogen-CH₂COOCH₃ → this compound + Halide salt

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed to facilitate the reaction.

For more complex analogues, direct C-H functionalization strategies are being explored. nih.govresearchgate.net For instance, regioselective C5-H direct iodination of indoles has been reported, which could then be followed by a nucleophilic substitution to introduce the oxyacetate moiety. rsc.org

Precursor Chemistry and Optimization of Starting Materials

The efficiency and success of the synthesis of this compound are highly dependent on the quality and availability of the starting materials. The primary precursors are a source for the indole nucleus and the oxyacetate side chain.

The key precursor for the indole core is often a substituted aniline or phenylhydrazine. For instance, in the Fischer indole synthesis, the optimization of reaction conditions for the formation of the required phenylhydrazone is critical. numberanalytics.comnumberanalytics.com This includes controlling the temperature, reaction time, and the stoichiometry of the reactants.

Recent advancements in synthetic methodology focus on "green chemistry" principles, such as using solvent-free reaction conditions or employing recyclable catalysts to improve the environmental footprint of the synthesis. researchgate.netgcsu.edu

Detailed Reaction Conditions and Mechanistic Investigations in Organic Synthesis

A deeper understanding of reaction conditions and mechanisms is essential for optimizing the synthesis of this compound and its analogues.

The formation of the ester group in this compound can be achieved either by direct esterification of the corresponding carboxylic acid, (1H-indol-5-yloxy)acetic acid, or by using a pre-formed methyl ester in the alkylation step.

Direct Esterification: If the synthesis proceeds via the (1H-indol-5-yloxy)acetic acid, a subsequent esterification step is required. This is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The conditions for this reaction, including temperature and reaction time, need to be carefully controlled to achieve high yields and avoid side reactions.

Alkylation: As previously mentioned, the alkylation of 5-hydroxyindole with a methyl haloacetate is a direct route to the target compound. nih.govnih.gov Mechanistic investigations into O-alkylation reactions highlight the importance of the nucleophilicity of the phenoxide and the electrophilicity of the alkylating agent. The choice of the leaving group on the haloacetate (e.g., Br vs. Cl) can also affect the reaction rate.

The table below provides a summary of typical conditions for the alkylation of phenols, which is analogous to the synthesis of this compound from 5-hydroxyindole.

| Parameter | Condition | Purpose |

| Substrate | 5-Hydroxyindole | The starting material containing the hydroxyl group. |

| Alkylating Agent | Methyl bromoacetate or Methyl chloroacetate | Provides the methyl oxyacetate moiety. |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the hydroxyl group to form a nucleophilic phenoxide. |

| Solvent | DMF, Acetone, Acetonitrile | Provides a medium for the reaction to occur. |

| Temperature | Room temperature to reflux | Influences the rate of the reaction. |

| Reaction Time | Several hours to overnight | The duration required for the reaction to go to completion. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The synthesis of more complex analogues of this compound often requires multi-step synthetic sequences. nih.govnih.govsyrris.jp These pathways may involve the introduction of additional functional groups on the indole ring or modifications to the oxyacetate side chain.

For example, the synthesis of analogues with substituents at other positions of the indole ring would necessitate the use of appropriately substituted starting materials or the development of regioselective functionalization reactions. nih.gov Continuous flow synthesis has emerged as a powerful technique for multi-step synthesis, allowing for the telescoping of several reaction steps into a single continuous process. nih.govsyrris.jp This approach can lead to improved yields, reduced reaction times, and enhanced safety. nih.gov

The development of these multi-step pathways often involves a combination of the fundamental reactions discussed, such as indole core formation, alkylation, and esterification, along with other transformations to build the desired molecular complexity.

Catalyst Systems and Solvent Effects on Reaction Yield and Selectivity

The synthesis of this compound and its analogues, primarily achieved through the Williamson ether synthesis, is significantly influenced by the choice of catalyst system and solvent. This reaction involves the O-alkylation of a 5-hydroxyindole precursor with a haloacetate derivative. The regioselectivity of this alkylation—favoring the oxygen atom over the nitrogen atom of the indole ring—is a critical aspect governed by the reaction conditions.

The selection of the base is a primary catalytic consideration. Strong bases such as sodium hydride (NaH) are commonly employed to deprotonate the hydroxyl group of the 5-hydroxyindole, forming a more nucleophilic alkoxide. nih.gov The choice of solvent plays a pivotal role in the reaction's efficiency and selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often preferred as they can accelerate the rate of S(_N)2 reactions by solvating the cation of the base, thereby leaving the alkoxide anion more available for reaction. francis-press.com For instance, in related Williamson ether syntheses, changing the solvent from an excess of alcohol to DMSO has been shown to dramatically increase the yield.

In the context of indole derivatives, the competition between N-alkylation and O-alkylation is a well-documented challenge. The selectivity can be influenced by several factors, including the nature of the cation from the base, the solvent, and the alkylating agent. nih.gov For instance, the use of silver salts in non-polar solvents like benzene has been reported to favor O-alkylation in the alkylation of 2-pyridones, a principle that can be extrapolated to other heterocyclic systems. nih.gov Conversely, alkali metal salts in polar aprotic solvents like DMF tend to favor N-alkylation. nih.gov However, exclusive O-alkylation has been observed in some cases, potentially due to a combination of steric hindrance from the alkylating agent and electronic effects within the nucleophile. nih.gov

While traditional Williamson ether synthesis often relies on stoichiometric amounts of a strong base, modern approaches have explored the use of catalytic systems to enhance efficiency and selectivity. For example, iron-catalyzed systems have been developed for the regioselective alkylation of indoles. nih.gov Although many of these systems are designed for C-H or N-alkylation, they highlight the potential for transition metal catalysis to control the outcome of indole functionalization. For the specific synthesis of indol-5-yloxy acetates, the use of a catalytic amount of a strong base in an appropriate solvent remains a common and effective strategy.

The table below summarizes the influence of different catalyst systems and solvents on the Williamson ether synthesis of indole derivatives and related compounds, providing insights into the factors affecting yield and selectivity.

| Catalyst System | Solvent | Key Observations |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Favors N-alkylation in some heterocyclic systems, but O-alkylation can be achieved depending on other factors. nih.gov |

| Potassium Carbonate (K₂CO₃) | Acetone / DMF | A common and effective base for the O-alkylation of phenols with haloacetates. |

| Silver Salts | Benzene | Reported to favor exclusive O-alkylation in the alkylation of 2-pyridones. nih.gov |

| Iron Catalysts | 2,2,2-Trifluoroethanol (TFE) | Demonstrates the potential for transition metal catalysis to achieve high selectivity in indole alkylation, though often directed towards N-alkylation. nih.gov |

| Phase-Transfer Catalysts | Biphasic systems | Can enhance reaction rates and yields in Williamson ether syntheses by facilitating the transfer of the alkoxide from an aqueous or solid phase to an organic phase. |

Isolation and Purification Methodologies for Research-Grade Compounds

The isolation and purification of this compound and its analogues to achieve research-grade purity are critical steps following the synthesis. The choice of methodology depends on the physical properties of the target compound and the nature of the impurities present. The most common techniques employed are extraction, column chromatography, and recrystallization.

Following the completion of the reaction, a typical workup procedure involves quenching the reaction mixture, often with water, and then extracting the crude product into an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed with water and brine to remove any remaining inorganic salts and water-soluble impurities. The solvent is subsequently removed under reduced pressure to yield the crude product.

For the purification of research-grade compounds, column chromatography is a widely used and effective technique. Silica gel is the most common stationary phase for the purification of indole derivatives. The choice of eluent system is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is often employed. This allows for the separation of the desired product from unreacted starting materials, by-products of N-alkylation, and other impurities. For example, in the purification of related indole derivatives, eluent systems such as ethyl acetate in dichloromethane (B109758) have been successfully used.

Recrystallization is another powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For indole-based compounds, a variety of solvents can be tested, including ethanol, cyclohexane (B81311), and mixtures of polar and non-polar solvents. For instance, the purification of a related ethyl ester was achieved by recrystallization from cyclohexane to yield high-purity crystals suitable for X-ray diffraction.

The table below outlines common purification methodologies for indole derivatives, providing a guide for obtaining research-grade this compound.

| Purification Method | Stationary/Mobile Phase or Solvent | Purpose and Application |

| Liquid-Liquid Extraction | Ethyl Acetate / Water | Initial workup to separate the crude product from water-soluble impurities and salts. |

| Flash Column Chromatography | Silica Gel / Hexane-Ethyl Acetate gradient | Primary purification method to separate the target compound from starting materials and by-products. |

| Recrystallization | Cyclohexane or Ethanol | Final purification step to obtain a highly pure, crystalline solid product. |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel / appropriate eluent | Used for the purification of small quantities of material or for difficult separations. |

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 2 1h Indol 5 Yloxy Acetate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For METHYL 2-(1H-INDOL-5-YLOXY)ACETATE analogues, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide a wealth of information.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Assignment and Connectivity

The ¹H NMR spectrum provides information on the chemical environment of protons, while ¹³C NMR probes the carbon framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, and coupling patterns in ¹H NMR reveal neighboring protons.

For a closely related compound, methyl 2-(5-methoxy-1H-indol-3-yl)acetate , the reported NMR data helps in assigning the expected chemical shifts for this compound. nih.gov The ether linkage at the 5-position of the indole (B1671886) ring and the methyl acetate (B1210297) group create a distinct pattern of signals. In the ¹H NMR spectrum, the protons on the indole ring, the methylene (B1212753) protons of the acetate side chain, and the methyl protons of the ester each appear at characteristic chemical shifts. libretexts.org Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule, from the sp²-hybridized carbons of the indole ring to the carbonyl carbon of the ester. nih.govscispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogues Data based on known shifts for indole and acetate moieties. carlroth.comtn-sanso.co.jp

¹H NMR Data| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | ~8.1 | Broad Singlet |

| Aromatic C-H (Indole) | 6.8 - 7.6 | Multiplet |

| Indole C2-H | ~6.5 | Triplet |

| O-CH₂ | ~4.7 | Singlet |

¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~170 |

| C5 (Indole, C-O) | ~150 |

| C7a (Indole) | ~131 |

| C3a (Indole) | ~128 |

| C2 (Indole) | ~123 |

| C3 (Indole) | ~103 |

| Aromatic C-H (Indole) | 102 - 112 |

| O-CH₂ | ~65 |

| O-CH₃ (Ester) | ~52 |

Note: The exact chemical shifts can vary depending on the solvent and the specific analogue. carlroth.com

Two-Dimensional NMR Techniques for Complex Structure Confirmation

To unambiguously assign the complex NMR spectra of this compound analogues and confirm their connectivity, two-dimensional (2D) NMR techniques are employed. researchgate.netnih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For instance, it would show correlations between adjacent protons on the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.eduresearchgate.netcolumbia.edu This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the signal for the methylene protons (O-CH₂) would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduresearchgate.netcolumbia.edu It is crucial for connecting different parts of the molecule. For example, an HMBC experiment would show a correlation between the methylene protons (O-CH₂) and the carbonyl carbon of the ester group, as well as the C5 carbon of the indole ring, confirming the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. rjpbcs.com For this compound, these methods can confirm the presence of key structural features. capes.gov.br

Table 2: Characteristic Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3300 - 3500 |

| C-H Stretch (Aromatic) | Indole Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2850 - 3000 |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch (Ether) | Ar-O-CH₂ | 1200 - 1275 (asymmetric) |

The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the ester. The N-H stretching vibration of the indole ring would appear as a sharp to broad band in the high-frequency region. The C-O stretching vibrations of the ether and ester groups would be found in the fingerprint region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C bonds of the aromatic indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a related compound, methyl 2-(1H-indol-5-yl)acetate , the predicted monoisotopic mass is 189.07898 Da. uni.lu this compound would have a higher molecular weight due to the additional oxygen atom.

Upon ionization in the mass spectrometer, the molecule will fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for indole derivatives involve cleavage of the side chain. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 205 | [M]⁺ | Molecular Ion |

| 146 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 133 | [Indol-5-yloxy]⁺ | Cleavage of the acetate side chain |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

For example, the crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate shows that the indole ring system is essentially planar. nih.gov In the crystal lattice, molecules are often linked by hydrogen bonds, such as those involving the indole N-H group and oxygen atoms from adjacent molecules, forming chains or more complex networks. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of crystallographic data allows for the precise measurement of geometric parameters. Data from analogues like methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate researchgate.net and methyl 5-methoxy 1H-indole-2-carboxylate researchgate.net can be used to predict these values.

Table 4: Representative Bond Lengths, Bond Angles, and Dihedral Angles from Indole Acetate Analogues Data derived from published crystal structures of similar compounds. nih.govresearchgate.net

Selected Bond Lengths

| Bond | Typical Length (Å) |

|---|---|

| C=O (Ester) | ~1.20 |

| C-O (Ester) | ~1.34 |

| O-C (Ester) | ~1.45 |

| C-C (Indole) | 1.36 - 1.44 |

| C-N (Indole) | 1.37 - 1.38 |

Selected Bond Angles

| Angle | Typical Value (°) |

|---|---|

| O=C-O (Ester) | ~125 |

| C-O-C (Ester) | ~116 |

| C-C-C (in Benzene ring) | ~120 |

Selected Dihedral Angles

| Atoms Defining Angle | Typical Value (°) |

|---|---|

| Plane of Indole Ring vs. Acetate Group | Can vary, often showing slight torsion |

The planarity of the indole ring is a key feature, though slight distortions can occur due to substituent effects. researchgate.net The dihedral angles are particularly important as they describe the conformation of the flexible acetate side chain relative to the rigid indole core.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. In the case of analogues of this compound, the presence of the indole ring, along with potential hydrogen bond donors and acceptors, gives rise to distinct and predictable packing motifs. The primary forces governing the crystal packing of these compounds are hydrogen bonding and π-π stacking interactions.

A prominent feature in the crystal structures of indole derivatives is the formation of hydrogen bonds involving the indole N-H group. This group typically acts as a hydrogen bond donor, interacting with acceptor atoms such as the oxygen atoms of the ester or carboxylic acid functionalities. For instance, in the crystal structure of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, molecules are linked into chains along the researchgate.net direction via N—H⋯O hydrogen bonds. nih.gov These chains are further interconnected by C—H⋯O hydrogen bonds and C—H⋯π interactions, resulting in a two-dimensional network. nih.gov Similarly, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate exhibits intermolecular N—H⋯O hydrogen bonds that link adjacent molecules into linear chains. nih.gov

The nature of the hydrogen bonding can be influenced by the presence of different functional groups and can lead to the formation of various supramolecular assemblies. In polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, for example, the N-H group of the indole ring consistently acts as a hydrogen bond donor. mdpi.com However, the acceptor atom differs between polymorphs, being either the oxygen of the methoxy (B1213986) group or the oxygen of the carboxylic acid group, illustrating the subtle energetic balance that can lead to different packing arrangements. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions involving the aromatic indole rings are a significant contributor to the crystal packing of these analogues. These interactions are characterized by the close, parallel alignment of the indole ring systems of adjacent molecules. In Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, slipped π–π stacking interactions are observed between neighboring indole groups, with centroid-centroid distances of 3.555(10) and 3.569(10) Å, further stabilizing the three-dimensional structure. nih.gov The importance of π-π stacking is a well-established principle in the stabilization of protein structures and has been observed in various indole-containing compounds. researchgate.net X-ray crystal analysis of a 7-methylguanosine (B147621) 5'-monophosphate-tryptamine complex revealed strong π-π stacking between the indole ring and the 7-methylguanine (B141273) base. nih.gov In the crystal structure of indole-3-thiouronium nitrate, π-stacking interactions link two-dimensional networks formed by hydrogen bonding, with an average inter-planar ring-ring distance of 3.449 (2) Å. researchgate.net

Table 1: Hydrogen Bonding Parameters in this compound Analogues

| Compound | Donor-H···Acceptor | Symmetry Code |

| Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | N—H⋯O | Not specified |

| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | N—H⋯O | Not specified |

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | N–H⋯O (carboxylic) | Not specified |

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | N–H⋯O (methoxy) | Not specified |

| Indole-3-thiouronium nitrate | N—H···O | Not specified |

Data compiled from literature reports on crystal structures of indole derivatives. nih.govnih.govmdpi.comresearchgate.net

Table 2: π-π Stacking Parameters in this compound Analogues

| Compound | Centroid-Centroid Distance (Å) |

| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | 3.555(10) and 3.569(10) |

| Indole-3-thiouronium nitrate | 3.449(2) (average) |

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | 3.759(2) (offset π-π) |

Data compiled from literature reports on crystal structures of indole derivatives. nih.govresearchgate.netnih.gov

In Vitro Biological Activity Evaluation and Mechanistic Research of Methyl 2 1h Indol 5 Yloxy Acetate Analogues

Enzyme Inhibition Assays and Target Identification (In Vitro)

The potential of indole-based compounds as inhibitors of various key enzymes has been an active area of research. This section explores the inhibitory effects of analogues of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE against several enzymatic targets.

Inhibition of 5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of this enzyme is a key strategy in the development of anti-inflammatory drugs. Research into indole (B1671886) derivatives has revealed their potential as 5-LOX inhibitors. A series of novel indole derivatives were designed, synthesized, and evaluated for their inhibitory activities against 5-LOX in rat peritoneal leukocytes. nih.gov Many of these compounds demonstrated significant inhibitory potency, with some exhibiting IC50 values less than 1 µM, comparable to the reference drug Zileuton. nih.gov

While direct studies on this compound are not extensively available, the inhibitory profile of related indole structures provides a strong rationale for investigating this compound and its analogues as 5-LOX inhibitors. For instance, indoline-based compounds, which share a structural similarity with indoles, have been identified as dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), another important target in inflammatory pathways.

Table 1: 5-LOX Inhibitory Activity of Selected Indole Analogues

| Compound | Description | 5-LOX IC50 (µM) |

|---|---|---|

| 1m | Indole derivative | < 1 |

| 1s | Indole derivative | < 1 |

| 4a | Indole derivative | < 1 |

| 6a | Indole derivative | < 1 |

| Zileuton | Reference Drug | < 1 |

Data sourced from a study on novel indole derivatives as 5-LOX inhibitors. nih.gov

Inhibition of Diacylglycerol Kinase Gamma (DGKγ)

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid, thereby regulating the cellular levels of these two important signaling lipids. The gamma isoform, DGKγ, is predominantly expressed in the brain and has been implicated in neuronal signaling pathways. The development of specific inhibitors for DGKγ is of interest for studying its physiological roles and as potential therapeutic agents.

A study focused on the design and synthesis of 3-acetyl indole derivatives as potential positron emission tomography (PET) imaging agents for DGKγ also evaluated their inhibitory activity. One of the synthesized compounds, 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide, demonstrated potent inhibitory activity against DGKγ with an IC50 of 30 nM. This highlights the potential of the indole scaffold as a basis for developing potent and selective DGKγ inhibitors.

Table 2: DGKγ Inhibitory Activity of a 3-Acetyl Indole Derivative

| Compound | Description | DGKγ IC50 (nM) |

|---|---|---|

| Compound 9 | 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide | 30 |

Data from a study on 3-acetyl indole derivatives as DGKγ inhibitors.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP51)

Cytochrome P450 enzymes are a large superfamily of monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds. CYP51, or sterol 14α-demethylase, is a critical enzyme in the biosynthesis of sterols in fungi and is a major target for antifungal drugs. The inhibition of microbial CYP51 is a well-established therapeutic strategy.

While specific data on the inhibition of CYP51 by this compound analogues is limited in publicly available literature, the broad inhibitory potential of various heterocyclic compounds against P450 enzymes suggests that this is a plausible area of investigation. For example, azole-containing compounds are well-known CYP51 inhibitors. Research has shown that the binding of these inhibitors to the active site of CYP51 is primarily driven by hydrophobic interactions. nih.gov Given the structural features of the indole nucleus, it is conceivable that indole-based compounds could be designed to interact with the active site of CYP51. However, dedicated in vitro studies are required to confirm this hypothesis and to determine the inhibitory potency and selectivity of this compound analogues against CYP51 and other P450 isoforms.

Interference with Microbial Enzyme Systems (e.g., Glucosamine-6-phosphate Synthase, DHPS)

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Microbial enzymes that are essential for survival and are absent in humans represent attractive targets for new drugs.

Dihydropteroate Synthase (DHPS) is another crucial enzyme in the folate biosynthesis pathway of many microorganisms, which is essential for the synthesis of nucleic acids and amino acids. DHPS is the target of sulfonamide antibiotics. Some indole-based compounds have been investigated as inhibitors of a related enzyme, dihydrofolate reductase (DHFR). For instance, 1H-indole-based-meldrum linked 1H-1,2,3-triazoles have shown potent DHFR-inhibitory activity in vitro. nih.gov This suggests that the indole scaffold can be a valuable starting point for designing inhibitors of enzymes in the folate pathway, including DHPS. However, direct experimental data on the inhibition of DHPS by this compound analogues is currently lacking.

Receptor Binding and Agonism/Antagonism Studies (In Vitro)

Beyond enzyme inhibition, indole-based compounds have been shown to interact with various receptors, modulating their activity as agonists or antagonists.

Thyroid Hormone Receptor Beta (TRβ) Agonism and Selectivity

The thyroid hormone receptors (TRs) are nuclear receptors that play a crucial role in regulating metabolism, development, and cardiovascular function. There are two major isoforms, TRα and TRβ, which have distinct tissue distributions and physiological roles. TRβ is the predominant isoform in the liver and is a key target for the development of drugs to treat dyslipidemia and non-alcoholic steatohepatitis (NASH), as its activation leads to a reduction in cholesterol and triglycerides. researchgate.net

A significant study focused on the design and synthesis of a series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent and selective TRβ agonists. researchgate.net The design of these compounds was guided by computational modeling, superimposing the proposed structures with the natural ligand, T3, within the TRβ receptor's crystal structure. nih.gov This led to the synthesis of analogues with varying substituents on the indole ring and the benzyl (B1604629) group to optimize potency and selectivity.

The in vitro evaluation of these compounds involved competitive binding assays to determine their affinity for both TRα and TRβ receptors, as well as cell-based functional assays to assess their agonist activity. Several compounds in this series demonstrated high affinity for TRβ and, importantly, significant selectivity over TRα. For example, the introduction of a benzyl group ortho to the phenol (B47542) on the benzylidene moiety resulted in a compound with a 68-fold selectivity for TRβ over TRα. nih.gov

Table 3: In Vitro Activity of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic Acid Analogues at Thyroid Hormone Receptors

| Compound | R | R' | TRα Ki (nM) | TRβ Ki (nM) | Selectivity (TRα/TRβ) | TRβ EC50 (nM) |

|---|---|---|---|---|---|---|

| 1a | H | H | 110 | 10 | 11 | 16 |

| 1c | Me | i-Pr | 340 | 6 | 57 | 10 |

| 1k | Me | Benzyl | 2700 | 40 | 68 | 406 |

| T3 | - | - | 0.1 | 0.2 | 0.5 | 0.3 |

Data adapted from a study on [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as TRβ agonists. nih.govresearchgate.net

These findings underscore the potential of the [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid scaffold, closely related to this compound, in developing highly selective TRβ agonists for the treatment of metabolic disorders.

Adrenoceptor Binding Affinities

Research into the adrenoceptor binding affinities of indole-containing compounds has identified potential for selective receptor modulation. Notably, a series of 1-(3-chlorophenyl)-2-aminoethanol derivatives bearing a 1H-indole ring were synthesized and evaluated for their activity at human β1-, β2-, and β3-adrenoceptors.

One of the most promising compounds from this series, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid, demonstrated potent agonistic activity at the human β3-adrenoceptor with an EC50 value of 0.062 nM and an intrinsic activity (IA) of 116%. This compound exhibited significant selectivity, being 210-fold and 103-fold more selective for the β3-adrenoceptor over the human β2- and β1-adrenoceptors, respectively. The affinity of various ligands for human β-adrenoceptors has been characterized, with some compounds showing high affinity while others, typically agonists, display lower affinity. nih.gov The selectivity of these ligands is determined by their binding affinity for the different receptor subtypes. nih.gov

Table 1: Adrenoceptor Agonistic Activity of a Representative Indole Analogue

| Compound | Receptor | EC50 (nM) | Intrinsic Activity (IA%) | Selectivity vs. β2-AR | Selectivity vs. β1-AR |

| [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid | Human β3-AR | 0.062 | 116 | 210-fold | 103-fold |

| Rat β3-AR | 0.016 | 110 | - | - |

Allosteric Modulation of Receptors (e.g., CB1)

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), has been a target for allosteric modulation by synthetic small molecules, including indole derivatives. nih.govresearchgate.net In 2005, the first evidence for an allosteric binding site on the CB1 receptor was provided through studies on three indole compounds from Organon Research: Org27569, Org29647, and Org27759. nih.gov

These indole-2-carboxamide derivatives were found to act as allosteric modulators. In equilibrium binding assays, these compounds were shown to increase the binding of the CB1 receptor agonist [3H]CP 55,940, indicating a positive cooperative allosteric effect. nih.gov Conversely, they produced a partial decrease in the binding of the CB1 receptor inverse agonist [3H]SR 141716A, suggesting limited negative binding cooperativity. nih.gov This dual activity highlights the complex nature of allosteric modulation by these indole analogues. Functionally, however, these compounds acted as insurmountable antagonists, reducing the maximum effect (Emax) of CB1 receptor agonists in functional assays. nih.gov

Structure-activity relationship (SAR) studies have further explored the indole-2-carboxamide scaffold for developing CB1 receptor allosteric modulators. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Analogues of this compound have been investigated for their potential as antimicrobial agents, with studies exploring their efficacy against a range of pathogens and the underlying mechanisms of action.

Antibacterial Efficacy and Mechanistic Insights

Various indole derivatives have demonstrated significant in vitro antibacterial activity. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were evaluated against a panel of Gram-positive and Gram-negative bacteria. nih.gov Many of these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) in some cases being 10-50 times lower than the reference antibiotics ampicillin (B1664943) and streptomycin. nih.gov One of the most active compounds in this series displayed MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov

The proposed mechanism for the antibacterial action of these indole-rhodanine hybrids is the inhibition of the bacterial enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov Other studies on natural compounds, including those with indole structures, suggest that antibacterial mechanisms can also involve disruption of the cell membrane, leading to increased permeability and leakage of intracellular components, as well as inhibition of protein synthesis and cellular metabolism. mdpi.com

Table 2: Antibacterial Activity of a Representative Indole-Rhodanine Analogue

| Compound | MIC (mg/mL) | MBC (mg/mL) |

| Compound 8 (an indole-rhodanine derivative) | 0.004–0.03 | 0.008–0.06 |

Antifungal Efficacy and Proposed Mechanisms

The antifungal potential of indole derivatives has also been a subject of investigation. In the same study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the compounds showed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov The most potent compound in this series was particularly effective against Trichoderma viride. nih.gov

The proposed mechanism for the antifungal action of these compounds is the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death. nih.gov Other mechanisms of antifungal action for various compounds include interference with protein and nucleic acid synthesis, and disruption of the cell wall. mdpi.com

Antiviral Activity Studies (e.g., Anti-HIV)

The indole scaffold is a key feature in several compounds investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). One area of focus has been the development of HIV-1 attachment inhibitors. Azaindole derivatives, evolved from an initial indole-based screening lead, have shown promise in this regard. deepdyve.com Optimization of these azaindole leads resulted in compounds that demonstrated antiviral activity in HIV-1-infected subjects. deepdyve.com

Another target for indole-based antivirals is the HIV-1 integrase enzyme. A series of 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety were found to inhibit Tat-mediated viral transcription. nih.gov Two prominent derivatives from this series exhibited potent inhibitory effects on HIV-1 infectivity with half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM. nih.gov Non-catalytic site integrase inhibitors (NCINIs) represent another class of allosteric HIV-1 IN inhibitors, with some novel NCINIs showing potent antiviral activity. nih.gov

Table 3: Anti-HIV Activity of Representative Indole Analogues

| Compound Class | Target | EC50 (µM) |

| 1,3,4-Oxadiazole-Indole Derivative 9 | Tat-mediated transcription | 0.17 |

| 1,3,4-Oxadiazole-Indole Derivative 13 | Tat-mediated transcription | 0.24 |

Anti-parasitic Activity and Target Identification (e.g., Anti-Trypanosoma cruzi)

Analogues containing the indole ring system have been explored for their activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. A series of 5-nitroindazole (B105863) derivatives, which are structurally related to indoles, have demonstrated significant in vitro trypanocidal activity. nih.gov Several of these derivatives exhibited IC50 values against epimastigotes (a life cycle stage of the parasite) that were considerably better than the reference drug, benznidazole. nih.gov

The mechanism of action for these nitro-containing compounds is believed to involve the generation of reactive oxygen species (ROS) that can damage parasite macromolecules. researchgate.netmdpi.com The 5-nitro substituent appears to be crucial for this activity. researchgate.net Electrochemical studies have shown that these derivatives can be bio-reduced within the parasite, leading to the formation of a nitro-anion radical. researchgate.net Further research has focused on optimizing these 5-nitroindazole-based compounds to improve their activity and selectivity against T. cruzi. nih.gov Additionally, the optimization of 1H-indole-2-carboxamides has been pursued to develop new anti-Trypanosoma cruzi agents. dndi.org

Structure-Activity Relationship (SAR) Investigations

The biological efficacy of this compound analogues is intricately linked to their chemical structures. SAR studies have been instrumental in identifying the key molecular features that govern their activity, providing a roadmap for the design of more potent compounds.

Impact of Indole Ring Substitutions on Biological Efficacy

The indole ring is a core component of this class of compounds, and substitutions on this ring system have a profound impact on their biological activity. Research has shown that both the position and nature of the substituent are critical. For instance, the introduction of various substituents at the N-1 position of the indole ring has been explored to understand their influence on the compound's efficacy.

| Compound | Substitution on Indole Ring | Relative Biological Efficacy |

| This compound | None (H at N-1) | Baseline |

| Analogue A | N-1 Methyl | Variable |

| Analogue B | N-1 Benzyl | Variable |

This table is for illustrative purposes and actual efficacy can vary based on the specific biological target.

Rational Design Principles Based on SAR Data

The data gathered from SAR studies provides a foundation for the rational design of new and improved analogues. By understanding which structural modifications lead to enhanced or diminished biological activity, researchers can formulate design principles. For example, if a particular substitution on the indole ring consistently results in higher efficacy, this knowledge can be used to guide the synthesis of novel compounds with potentially superior properties. These principles are essential for optimizing lead compounds and developing candidates with desired biological profiles.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

To gain a deeper understanding of how this compound and its analogues interact with their biological targets at a molecular level, computational methods such as molecular docking and dynamics simulations are employed. These techniques provide valuable insights into the binding modes and energetic landscapes of ligand-protein complexes.

Identification of Key Binding Sites and Hydrogen Bond Interactions

Molecular docking studies have been instrumental in predicting the binding orientation of this compound analogues within the active site of their target proteins. These studies help to identify the key amino acid residues that form the binding pocket and the specific interactions that stabilize the ligand-protein complex. Hydrogen bonds are often a critical component of this stabilization, and their identification is a key focus of docking simulations.

| Ligand | Key Interacting Residues | Type of Interaction |

| This compound | (Predicted) Asp, Thr, Tyr | Hydrogen Bonding |

| Analogue C | (Predicted) Arg, Ser, Phe | Hydrogen Bonding, Pi-stacking |

This table represents hypothetical data from molecular docking simulations and would vary depending on the specific protein target.

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. Molecular dynamics simulations can be used to model these changes over time, providing a more realistic picture of the binding event. These simulations can reveal how the protein adapts to accommodate the ligand and how the ligand itself may alter its conformation to achieve an optimal fit within the binding site. Understanding these dynamic changes is crucial for a complete picture of the molecular recognition process.

Derivatization Strategies and Analogue Synthesis for Research Applications

Synthesis of Isotopically Labeled Derivatives for Imaging or Mechanistic Studies (e.g., ¹¹C-labeling)

Isotopic labeling is an indispensable technique in drug discovery and development, allowing for the non-invasive study of a compound's distribution, metabolism, and target engagement in vivo using imaging techniques like Positron Emission Tomography (PET). Carbon-11 (¹¹C), a positron-emitting isotope with a short half-life of approximately 20.4 minutes, is frequently used for these purposes.

The synthesis of ¹¹C-labeled METHYL 2-(1H-INDOL-5-YLOXY)ACETATE, or analogous indole (B1671886) structures, typically involves the introduction of the ¹¹C isotope in the final step of the synthesis to maximize the radiochemical yield given its rapid decay. A common and effective method is the methylation of a suitable precursor using a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate.

For the target compound, a logical precursor would be the corresponding des-methyl carboxylic acid, 2-(1H-indol-5-yloxy)acetic acid, or the N-des-methyl indole precursor if labeling at the indole nitrogen is desired. The general synthetic approach involves:

Production of [¹¹C]CO₂: This is typically achieved via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. nih.gov

Conversion to a methylating agent: The resulting [¹¹C]CO₂ is rapidly converted into a reactive methylating agent like [¹¹C]MeI. nih.gov

Radiolabeling Reaction: The precursor is reacted with the [¹¹C]methylating agent under optimized conditions to yield the ¹¹C-labeled product. For instance, the carboxylic acid precursor would be reacted with [¹¹C]MeI in the presence of a base to facilitate the esterification.

While direct ¹¹C-labeling of this compound is not extensively documented in publicly available literature, the principles are well-established from the synthesis of other ¹¹C-labeled indole derivatives and acetate-based radiotracers. nih.govnih.gov For example, [¹¹C]acetate has been used as an imaging agent for studying myocardial metabolism and prostate cancer. nih.govunl.edu The synthesis of various ¹¹C-labeled indole-based PET ligands for targets like the serotonin (B10506) transporter has also been successfully demonstrated, highlighting the feasibility of this approach for the title compound. nih.gov

Table 1: Hypothetical Synthesis of [¹¹C]this compound

| Precursor | Labeling Agent | Key Reagents/Conditions | Product | Application |

|---|---|---|---|---|

| 2-(1H-Indol-5-yloxy)acetic acid | [¹¹C]Methyl Iodide ([¹¹C]MeI) | Aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃), Heat | [¹¹C-methoxy]this compound | PET Imaging, Mechanistic Studies |

| Methyl 2-(5-hydroxy-1H-indol-1-yl)acetate | [¹¹C]Methyl Iodide ([¹¹C]MeI) | Base (e.g., NaH), Aprotic solvent (e.g., THF) | METHYL 2-(5-[¹¹C-methoxy]-1H-INDOL-1-YLOXY)ACETATE | PET Imaging, Target Occupancy |

Design and Synthesis of Prodrugs for Enhanced Research Efficacy (non-clinical focus)

Prodrugs are inactive or less active derivatives of a parent compound that are designed to undergo biotransformation in a research setting to release the active molecule. nih.gov In a non-clinical context, the goal is not therapeutic benefit but to overcome experimental barriers, such as poor cell permeability, or to achieve targeted release of the active compound in a specific cellular compartment or tissue.

For this compound, which already contains an ester, a common prodrug strategy involves modifying this ester group. For example, replacing the methyl group with a larger, more lipophilic group could enhance membrane permeability. Alternatively, creating an acyloxymethyl ether at the indole nitrogen is another viable strategy. This moiety is designed to be stable extracellularly but can be cleaved by intracellular esterases to release the parent N-H indole compound.

The design of such prodrugs requires a careful balance between stability, conversion rate, and the properties of the released promoiety. The synthesis would typically involve the reaction of the parent carboxylic acid or the N-H indole with an appropriate alkyl or acyl halide. These strategies are analogous to those used in the development of synthetic cannabinoids, where ester linkages are sometimes incorporated to create prodrugs that may improve absorption characteristics. wikipedia.org

Table 3: Prodrug Strategies for Non-Clinical Research

| Parent Moiety | Prodrug Moiety | Potential Prodrug | Rationale for Research Use |

|---|---|---|---|

| 2-(1H-Indol-5-yloxy)acetic acid | Amino Acid Ester (e.g., Valine) | Valine ester of 2-(1H-indol-5-yloxy)acetic acid | Potential for active transport into cells via amino acid transporters. |

| This compound (N-H indole) | Acyloxymethyl group (e.g., Pivaloyloxymethyl) | METHYL 2-(1-(pivaloyloxymethyl)-1H-indol-5-yloxy)acetate | Enhanced lipophilicity for improved cell penetration; intracellular release via esterase activity. |

| 2-(1H-Indol-5-yloxy)acetic acid | Lipophilic Ester (e.g., Ethyl) | ETHYL 2-(1H-INDOL-5-YLOXY)ACETATE | Increased lipophilicity to improve passive diffusion across cell membranes. |

Research Applications Beyond Direct Biological Activity

Utility as an Intermediate in Complex Organic Synthesis

The principal application of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE in the scientific literature is as a key intermediate in the synthesis of more elaborate chemical structures. Its bifunctional nature, possessing both a reactive indole (B1671886) nucleus and an ester group, makes it a valuable precursor for the construction of a variety of substituted indole derivatives.

One of the most notable applications of this compound is in the preparation of indole-based compounds with potential therapeutic applications. For instance, this compound has been cited in patents as a starting material for the synthesis of novel indole derivatives investigated for the treatment of age-related macular degeneration (AMD). chiralen.com In these synthetic pathways, the indole nitrogen can be alkylated or arylated, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amides.

The general synthetic utility of indole-based acetic acid esters is well-established in medicinal chemistry. These compounds serve as scaffolds for the development of a wide range of biologically active molecules. While specific, detailed examples of complex syntheses starting from this compound are primarily found within the patent literature, the chemical principles underlying its reactivity are fundamental to organic synthesis. The indole ring system itself is a privileged structure in drug discovery, and derivatives of this compound are precursors to compounds that have been investigated for a variety of therapeutic targets.

Table 1: Synthetic Intermediates and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

|---|---|---|---|

| This compound | 857261-14-4 | C₁₁H₁₁NO₃ | Intermediate in the synthesis of compounds for AMD treatment. chiralen.com |

| Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 7588-36-5 | C₁₃H₁₅NO₃ | A related indole acetate (B1210297) derivative used in chemical synthesis. sigmaaldrich.comklivon.com |

Role in Elucidating Endogenous Metabolic Pathways and Processes

As of the latest available research, there is no documented use of this compound in the elucidation of endogenous metabolic pathways and processes. While other indole-containing compounds, such as the isomeric Methyl 2-(1H-indol-3-yl)acetate, have been identified as endogenous metabolites, the specific role, if any, of this compound in metabolic studies has not been reported. medchemexpress.com Further research would be required to determine if this compound is a metabolite of any known xenobiotic or endogenous substance, or if it could be used as a tool to study metabolic enzymes.

Application as Reference Standards in Pharmaceutical Research and Development

Currently, there is no evidence to suggest that this compound is used as a reference standard in pharmaceutical research and development. Reference standards are highly purified compounds used for the quality control and validation of analytical methods for pharmaceuticals. While derivatives such as Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate are commercially available as reference standards for pharmaceutical testing, the subject compound is not listed as such by major suppliers. lgcstandards.comlgcstandards.com Its primary commercial availability is as a building block for chemical synthesis.

Development of Novel Chemical Probes for Advanced Cellular and Molecular Biology Investigations

The development of chemical probes is a critical area of chemical biology, enabling the study of biological processes in living systems. These probes are typically molecules that can selectively interact with a biological target and report on its presence or activity, often through a fluorescent signal.

To date, there are no published studies describing the development or use of this compound as a chemical probe. While the indole scaffold is a component of many fluorescent dyes and biologically active molecules, this specific compound has not been adapted for such purposes. The design of a chemical probe would require significant modification of the this compound structure, for example, by introducing a fluorophore and a reactive group for target binding. General strategies for developing fluorescent probes for biological systems are well-documented, but their specific application to this compound has not been explored. mdpi.comeurekaselect.com

Future Research Perspectives and Directions

Exploration of Novel Biological Targets and Uncharted Mechanistic Pathways

The future exploration of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE will undoubtedly focus on identifying and validating its molecular targets to uncover its therapeutic potential. Drawing inspiration from structurally related compounds, several promising avenues for investigation emerge.

Derivatives of the parent indole-5-yloxyacetic acid have been synthesized and evaluated for their antimicrobial properties . researchgate.netresearchgate.net Future research should aim to move beyond general screening and identify the specific bacterial or fungal proteins that interact with this compound. This could involve affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction to pinpoint novel antibacterial or antifungal mechanisms.

Furthermore, the indole-5-yloxy scaffold has been associated with the inhibition of key enzymes in human disease. For instance, a complex derivative containing the 4-fluoro-2-methyl-1H-indol-5-yloxy moiety, BMS-540215, was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a critical target in angiogenesis and cancer therapy. niscpr.res.in This finding strongly suggests that this compound and its close analogues should be investigated as potential kinase inhibitors. A comprehensive screening against a panel of kinases could reveal specific targets in cancer cell signaling pathways.

Another compelling area of investigation is in the field of virology. A derivative of indole-oxyacetic acid has shown inhibitory activity against the Hepatitis C Virus (HCV) polymerase , an essential enzyme for viral replication. researchgate.netresearchgate.net This highlights the potential of the indole-oxyacetate scaffold in the development of novel antiviral agents. Future studies should, therefore, include the evaluation of this compound against a range of viral polymerases and other essential viral enzymes.

The table below summarizes potential biological targets for future investigation based on the activity of related indole-oxy derivatives.

| Potential Target Class | Specific Examples | Rationale from Related Compounds |

| Kinases | VEGFR-2, EGFR, PDGFR | Inhibition of VEGFR-2 by a substituted indole-5-yloxy derivative (BMS-540215). niscpr.res.ingoogle.com |

| Viral Enzymes | HCV NS5B Polymerase | Inhibition of HCV polymerase by an indole-oxyacetic acid derivative. researchgate.netresearchgate.net |

| Bacterial Enzymes | Dihydropteroate synthase, DNA gyrase | General antimicrobial activity of indole-5-yloxyacetic acid derivatives. researchgate.netresearchgate.net |

| Fungal Enzymes | Ergosterol biosynthesis enzymes | General antifungal activity of indole-5-yloxyacetic acid derivatives. researchgate.netresearchgate.net |

Advancement of Sustainable and Efficient Synthetic Methodologies

The advancement of green and efficient synthetic methods for this compound is crucial for its accessibility and for enabling extensive structure-activity relationship (SAR) studies. Current synthetic approaches often rely on classical methods that may involve harsh reagents and multiple purification steps.

Future research should focus on the development of more sustainable synthetic routes. This could involve the use of flow chemistry , which offers advantages in terms of safety, scalability, and reproducibility. For example, the synthesis of a structurally related acetic acid derivative, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, was successfully achieved using a continuous-flow process, which was more efficient and safer than traditional batch methods. google.com Adapting such technologies for the synthesis of this compound could significantly streamline its production.

Furthermore, the exploration of novel catalytic systems is a promising direction. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Metal-free catalytic systems are also highly desirable to avoid contamination of the final product with toxic metals.

A significant body of work on the synthesis of related compounds involves the initial preparation of an indole-5-yloxyacetic acid ester, which is then converted to a hydrazide. This hydrazide serves as a versatile intermediate for the synthesis of various heterocyclic derivatives, such as oxadiazoles (B1248032) and triazoles. researchgate.netresearchgate.net Future synthetic strategies could build upon this foundation by developing one-pot or tandem reactions that directly convert this compound into a diverse library of derivatives, thus accelerating the drug discovery process.

The following table outlines potential future synthetic strategies:

| Synthetic Strategy | Advantages | Potential Application to this compound |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Continuous production of the target compound and its derivatives. google.com |

| Green Catalysis | Reduced waste, use of renewable resources. | Use of solid acid catalysts or biocatalysts for the esterification or etherification steps. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced workup. | Direct conversion of the methyl ester to diverse heterocyclic derivatives. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields. | Acceleration of key synthetic steps, such as the formation of the indole-5-yloxy bond. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the exploration of this compound provides a fertile ground for the application of these technologies. acs.org

Future research should leverage AI/ML for the de novo design of novel indole-5-yloxyacetate derivatives with optimized properties. By training generative models on existing libraries of indole (B1671886) compounds and their biological activities, it will be possible to generate new molecular structures with a high probability of activity against specific targets.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. These models can also provide insights into the key structural features that govern activity, guiding further optimization efforts.

The following table details potential AI/ML applications:

| AI/ML Application | Objective | Expected Outcome |

| De Novo Design | Generate novel indole-5-yloxyacetate derivatives. | A library of virtual compounds with predicted high activity. |

| QSAR Modeling | Predict biological activity from chemical structure. | Prioritization of synthetic targets and understanding of SAR. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of compounds with poor drug-like properties. |

| Target Prediction | Identify potential biological targets based on structure. | Hypothesis generation for mechanism of action studies. |

Development of Advanced Analytical Techniques for Comprehensive Characterization and Quantitative Analysis

The development of robust and sensitive analytical techniques is paramount for the comprehensive characterization and quantitative analysis of this compound in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will be the cornerstone for the quantitative analysis of this compound in biological samples, such as plasma and tissues. Future work should focus on developing and validating highly sensitive LC-MS/MS methods with low limits of quantification, enabling detailed pharmacokinetic studies. The study of fragmentation patterns of related indole acetate (B1210297) derivatives can inform the selection of precursor and product ions for multiple reaction monitoring (MRM) experiments, ensuring high selectivity and accuracy. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or TOF-MS, will be crucial for the unambiguous identification of metabolites of this compound in in vitro and in vivo metabolism studies. This will provide valuable information on the metabolic fate of the compound, which is essential for understanding its efficacy and potential for drug-drug interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, will remain indispensable for the structural elucidation of the compound and its synthetic intermediates and metabolites. Future research could explore the use of advanced NMR techniques, such as solid-state NMR, for studying the interaction of the compound with its biological targets.

The following table summarizes key analytical techniques and their future applications:

| Analytical Technique | Application | Future Research Focus |

| LC-MS/MS | Quantitative analysis in biological matrices. | Development of validated, high-sensitivity methods for pharmacokinetic studies. nih.gov |

| HRMS | Metabolite identification and structural elucidation. | Comprehensive metabolite profiling in various biological systems. |

| NMR Spectroscopy | Structural confirmation and conformational analysis. | Studying ligand-target interactions and characterizing impurities. nih.gov |

| Capillary Electrophoresis-MS | Analysis of charged derivatives and metabolites. | High-efficiency separation and analysis of complex mixtures. |

Investigation of Multi-Targeting Approaches Utilizing Indole-Oxyacetate Scaffolds

The concept of designing single molecules that can modulate multiple biological targets, known as polypharmacology or multi-targeting, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The indole scaffold is well-suited for such an approach due to its ability to interact with a wide range of biological targets. researchgate.net

Future research should explore the potential of the indole-5-yloxyacetate scaffold as a template for the design of multi-target ligands . For example, by combining the structural features of a VEGFR-2 inhibitor with those of an inhibitor of another cancer-related target, it may be possible to develop a dual-action anticancer agent with enhanced efficacy and a reduced likelihood of drug resistance.

Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in designing such multi-target ligands. These methods can be used to predict the binding of a single molecule to multiple target proteins and to guide the chemical modifications needed to achieve the desired activity profile.

The development of bifunctional molecules or proteolysis-targeting chimeras (PROTACs) based on the this compound scaffold is another exciting avenue. By linking the indole-5-yloxyacetate moiety to a ligand for an E3 ubiquitin ligase, it may be possible to induce the targeted degradation of a disease-causing protein, offering a novel therapeutic modality.

The table below outlines potential multi-targeting strategies:

| Multi-Targeting Approach | Rationale | Potential Therapeutic Area |

| Dual Kinase Inhibition | Targeting multiple signaling pathways to overcome resistance. | Cancer |

| Combined Antimicrobial and Anti-inflammatory Activity | Addressing both infection and the associated inflammation. | Infectious Diseases |

| Neuroprotective and Anti-inflammatory Agents | Targeting multiple pathways in neurodegenerative diseases. | Alzheimer's, Parkinson's |

| PROTAC Development | Targeted protein degradation for undruggable targets. | Oncology, Immunology |

Q & A

Q. Critical Parameters :

- Excess methylating agents (e.g., methyl iodide) improve esterification efficiency but require careful quenching .

- Purity of starting materials (e.g., 5-hydroxyindole >98%) reduces byproduct formation .

Advanced: How does substitution on the indole ring influence pharmacological activity?

Methodological Answer:

- SAR Studies :

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.